Lauroyl arginine

Description

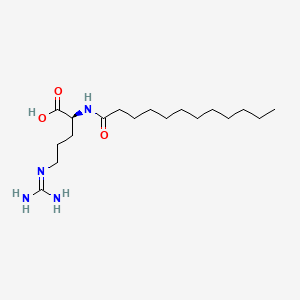

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195279 | |

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-22-8 | |

| Record name | N-Lauroyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(1-Oxododecyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(1-oxododecyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65091WP61D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Evolving Significance of Lauroyl Arginine in Scientific Research

Early Discoveries and Initial Characterization of Lauroyl Arginine and its Derivatives

The journey of this compound into the scientific landscape began with the synthesis and study of its derivatives, most notably ethyl lauroyl arginate hydrochloride (LAE). The first reported synthesis of ethyl lauroyl arginate hydrochloride and the initial investigation into its antimicrobial characteristics occurred in 1976. wikipedia.org This pioneering work laid the foundation for future exploration of this class of compounds.

In the early 1980s, a more focused research effort was initiated by the Spanish company Laboratorios Miret, S.A. (LAMIRSA) in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC) in Barcelona. wikipedia.orgvedeqsa.com Their research centered on a novel approach to controlling foodborne pathogens through the application of cationic surfactants derived from natural building blocks. wikipedia.org This collaboration aimed to develop substances that could inhibit a wide array of microorganisms. earthwormexpress.com A significant milestone was achieved in 1982 when the CSIC patented a synthesis method for LAE using organic solvents. vedeqsa.com

The primary synthesis route developed for ethyl lauroyl arginate involves a two-step process. nih.govfrontiersin.org First, the amino acid L-arginine is esterified with ethanol (B145695). nih.govfrontiersin.org This is followed by a condensation reaction, specifically an amidation, between the resulting ethyl arginine and lauroyl chloride in an aqueous medium. nih.govfrontiersin.org This reaction is carefully controlled under specific temperature (10–15°C) and pH (6.7–6.9) conditions, a method known as the Schotten-Baumann reaction. nih.govsapub.org The final product, ethyl-Nα-lauroyl-L-arginate hydrochloride, is then recovered after filtration and drying. nih.govfrontiersin.org

Recognizing the need for a process more suitable for food and cosmetic applications, LAMIRSA Group pursued a new synthesis method. In 1995, they filed a patent for a process to synthesize ethyl lauroyl arginate HCl that was free of solvents and impurities unsuitable for consumer products. wikipedia.orgvedeqsa.com

Scientific inquiry also extended to other derivatives. Research has been conducted on the synthesis and properties of Nα-lauroyl-L-arginine dipeptides, created by condensing Nα-lauroyl arginine with amino acids from collagen hydrolysates. csic.es These studies, along with investigations into Nα-acyl-L-arginine dipeptides with varying carbon chain lengths (from 8 to 16), explored the relationship between chemical structure and surfactant properties. sapub.org The findings suggested that attaching a long carbon chain (specifically 14 carbons) to the amino function of amino acids could yield interesting multifunctional compounds. sapub.org

The fundamental characteristics of these arginine-based surfactants were a key focus of early research. Studies examined the role of the fatty acid residue's length and the presence of the protonated guanidine (B92328) function as essential structural factors for their surfactant and antimicrobial activities. sapub.org These compounds were identified as a novel class of chemicals derived from the condensation of fatty acids and esterified basic amino acids like L-arginine. sapub.org

Evolution of Research Paradigms and Scientific Significance of this compound within Antimicrobial and Food Science Domains

The research paradigm for this compound and its derivatives has evolved significantly from initial synthesis and characterization to in-depth investigations of its antimicrobial mechanisms and broad applications, particularly in food science. The compound, known as ethyl lauroyl arginate (ELA) or LAE, is recognized as a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria (both Gram-positive and Gram-negative), yeasts, and molds. nih.govfrontiersin.orgatamanchemicals.com

The scientific significance of LAE in the antimicrobial domain is rooted in its mechanism of action. As a cationic surfactant, its primary target is the microbial cell membrane. atamanchemicals.comearthwormexpress.com The positively charged molecule interacts with the negatively charged components of the cytoplasmic membrane, such as phospholipids. earthwormexpress.comearthwormexpress.com This interaction disrupts the membrane's structural integrity and permeability, leading to a loss of membrane potential. earthwormexpress.comspgykj.com The damage to the membrane results in the leakage of essential cytoplasmic materials, ultimately causing cell death. atamanchemicals.comearthwormexpress.com Research has shown that treatment with LAE causes a rapid reduction in cell viability. researchgate.net For instance, studies on Listeria monocytogenes revealed that LAE treatment led to cell shrinkage, a significant increase in extracellular nucleic acids and proteins (indicating enhanced membrane permeability), depolarization of the cell membrane, and a sharp decrease in intracellular ATP levels. spgykj.com

This potent and rapid antimicrobial action has propelled this compound to prominence in the food science domain as a food preservative. nih.govresearchgate.net Its efficacy and derivation from components like lauric acid and L-arginine have led to regulatory approvals worldwide, solidifying its scientific and commercial importance. nih.gov The United States Food and Drug Administration (FDA) issued a "No Objection Letter" in 2005, designating LAE as Generally Recognized as Safe (GRAS) for use as an antimicrobial in various food categories. nih.govfrontiersin.org This was followed by approvals from other international bodies, as detailed in the table below.

Table 1: Timeline of Key Regulatory Milestones for Ethyl Lauroyl Arginate (LAE)

| Year | Agency/Body | Milestone |

|---|---|---|

| 2005 | US Food and Drug Administration (FDA) | Issued a "No Objection Letter" for GRAS status for use as an antimicrobial in specified foods. nih.govfoodstandards.gov.au |

| 2007 | European Food Safety Authority (EFSA) | Issued a favorable opinion on its use as a new food preservative. wikipedia.orgfoodstandards.gov.au |

| 2008 | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Evaluated LAE and established an acceptable daily intake. wikipedia.org |

| 2011 | Codex Alimentarius | Approved the use of LAE in several food types. wikipedia.org |

Research in food science has demonstrated LAE's effectiveness in various food matrices, including meat, poultry, and cheese, to extend shelf life and reduce levels of pathogenic bacteria. nih.govfoodstandards.gov.au The minimum inhibitory concentration (MIC), a key measure of antimicrobial effectiveness, has been evaluated against numerous foodborne microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of LAE Against Selected Microorganisms

| Microorganism | Type | MIC Range (µg/mL or mg/kg) |

|---|---|---|

| Micrococcus luteus | Gram-positive bacteria | 25-100 ppm researchgate.net |

| Salmonella enteritidis | Gram-negative bacteria | 25-100 ppm researchgate.net |

| Pseudomonas putida | Gram-negative bacteria | 25-100 ppm researchgate.net |

| Penicillium roqueforti | Mold | 25-100 ppm researchgate.net |

| Listeria monocytogenes | Gram-positive bacteria | 10 µg/mL spgykj.com |

The evolution of research continues, with current studies exploring combination strategies to enhance LAE's antimicrobial potency, such as using it with essential oils or other antimicrobial compounds. nih.gov Furthermore, its application in active packaging, where it can be incorporated into films to be released in a controlled manner, represents a modern research frontier aimed at improving food safety and quality. earthwormexpress.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl lauroyl arginate |

| Ethyl lauroyl arginate hydrochloride (LAE) |

| L-arginine |

| Lauric acid |

| Ethanol |

| Lauroyl chloride |

| Nα-lauroyl-L-arginine dipeptides |

| Nα-acyl-L-arginine dipeptides |

| Ethyl arginine |

| Nα-lauroyl arginine |

| Nα-alkyl-l-nitroarginine |

| Bis (Nα- this compound) (2- hydroxy- 1,3-propane) diamide |

| N-lauroyl arginine methyl ester (LAM) |

| Glutamic acid |

| Lysine |

| N-acetyl-L-cysteine |

| Glutathione (B108866) |

| Urea (B33335) |

| Ornithine |

Advanced Synthetic Methodologies and Chemical Modifications of Lauroyl Arginine

Methodological Approaches to Lauroyl Arginine Synthesis

The synthesis of this compound, chemically known as Ethyl Lauroyl Arginate HCl (LAE), is a well-established process that has been optimized for both laboratory and industrial scales. The primary methods involve chemical synthesis, though enzymatic routes are also being explored.

Optimized Esterification and Amidation Reaction Pathways

The most common and industrially applied synthesis of this compound is a two-step chemical process. fao.orgfao.org This method first involves the esterification of the amino acid L-arginine with ethanol (B145695), followed by an amidation reaction where the resulting ester is condensed with lauroyl chloride. fao.orgnih.gov

The initial step is the esterification of L-arginine hydrochloride with ethanol. This reaction is typically catalyzed by an agent like thionyl chloride, which also helps to manage the reaction heat. fao.orggoogleapis.com The product of this stage is L-arginine ethyl ester dihydrochloride (B599025) (ethyl arginate 2HCl). fao.org

The second step is the amidation (acylation) of the L-arginine ethyl ester dihydrochloride. This is a Schotten-Baumann reaction conducted in an aqueous medium where the ethyl arginate intermediate reacts with lauroyl chloride. fao.orgsapub.org Precise control of pH (typically between 6.7 and 6.9) and temperature (around 10–15°C) is crucial during this step to ensure high yield and purity. nih.govsapub.org The final product, Ethyl Lauroyl Arginate, is recovered as a hydrochloride salt (·HCl), which is then filtered and dried to yield a white powder. fao.org The purity of the active ingredient in the final product is typically between 85% and 95%. fao.org

Alternative synthetic strategies have also been investigated. Enzymatic synthesis, for example, presents a bio-organic route. One such method uses the enzyme papain as a catalyst for forming the amide bond between arginine's carboxyl group and an α,ω-diaminoalkane, which can be a step in creating dimeric arginine surfactants. chalmers.se Another enzymatic approach involves using acylase I from pig kidney in a glycerol-water system to synthesize N-lauroyl-L-amino acids, achieving a high conversion rate for lauroyl-arginine. researchgate.netdss.go.th

Table 1: Key Reactants and Conditions in this compound Synthesis

| Step | Reaction Type | Key Reactants | Catalyst/Agent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | Esterification | L-arginine HCl, Ethanol | Thionyl Chloride | Controlled temperature | L-arginine ethyl ester dihydrochloride |

| 2 | Amidation (Acylation) | L-arginine ethyl ester dihydrochloride, Lauroyl chloride, Sodium hydroxide | - | pH 6.7-6.9, Temp 10-15°C | Ethyl-Nα-lauroyl-L-arginate HCl |

Industrial-Scale Production Processes and Associated Intellectual Property Landscapes

The industrial-scale production of this compound is dominated by patented processes. The Spanish company Laboratorios Miret, S.A. (LAMIRSA), through its commercializing entity VEDEQSA, holds key patents for the manufacturing process, such as European Patent No. 1294678. fao.orgnih.gov This patented process outlines the two-step synthesis followed by filtration. fao.org The starting materials for this industrial process include L-arginine HCl, ethanol, thionyl chloride, sodium hydroxide, lauroyl chloride, and deionized water. fao.org

Several other patents disclose methods for synthesizing this compound, indicating a competitive intellectual property landscape. For instance, Patent EP0749960 also describes a two-step process. googleapis.com U.S. Patent 7,087,769 details a process for preparing cationic surfactants like this compound via condensation of fatty acid chlorides with esterified amino acids in an aqueous medium. googleapis.com Efforts to improve industrial synthesis have focused on developing single-pot processes to enhance control over reaction parameters like temperature and pH, improve yield and purity, and simplify product isolation. googleapis.com A Chinese patent (CN108101812B) describes a production and purification process involving esterification in ethanol, condensation in an organic system with an organic alkali, followed by acidification and recrystallization to achieve high purity (>97%) and yield. google.com

These patents highlight the commercial importance of this compound and the ongoing efforts to refine its production for efficiency, cost-effectiveness, and quality. googleapis.comgoogleapis.com

Table 2: Selected Patents Related to this compound Synthesis

| Patent Number | Assignee/Applicant | Key Innovation/Process Description |

|---|---|---|

| EP 1294678 | Lamirsa | Two-step synthesis (esterification then amidation) for industrial production. fao.org |

| US 7,087,769 | Not Specified | Preparation in an aqueous medium in a specific pH range (6-6.9). googleapis.com |

| US 2011/0077423 A1 | Not Specified | Aims for a single-pot process for commercial scale with better control and ease of isolation. googleapis.com |

| CN108101812B | AK BIOTECH | Production and purification process using an organic system for condensation and recrystallization for high purity. google.comnus.edu.sg |

| EP0749960 | Not Specified | Two-step process involving esterification with thionyl chloride catalyst. googleapis.comgoogleapis.com |

Design, Synthesis, and Characterization of Novel this compound Derivatives and Analogues

Molecular Engineering of Arginine-Based Cationic Surfactants

The molecular design of arginine-based surfactants has expanded far beyond the single-chain structure of this compound. Scientists have synthesized novel structures including gemini (B1671429) (dimeric) surfactants, glycerolipid conjugates, and dipeptide-based surfactants. chalmers.secsic.es

Gemini Surfactants: These molecules consist of two N-acylated arginine units linked by a spacer chain. chalmers.semdpi.com The synthesis of these bis(Args) compounds can be achieved by coupling two Nα-acyl-L-nitroarginine molecules with an α,ω-alkylidenediamide, followed by catalytic hydrogenation. mdpi.com The length and nature of both the hydrophobic alkyl chains and the polymethylene spacer chain can be systematically varied to modulate their properties. mdpi.commdpi.com

Glycerolipid Conjugates: These derivatives are synthesized by attaching arginine to a diacylglycerol backbone, creating analogues of monoglycerides (B3428702) and phospholipids. academie-sciences.frub.edu The synthesis can be performed enzymatically in solvent-free media, for instance, by acylating an arginine glyceryl ester with fatty acids. academie-sciences.fr

Dipeptide-Based Surfactants: Researchers have created surfactants by incorporating a second amino acid, such as phenylalanine or tryptophan, with arginine to form the polar head group. nih.govcsic.es These can be synthesized through standard peptide chemistry, for instance, by condensing Nα-acyl phenylalanine with arginine methyl ester using a coupling agent like BOP. nih.gov The position of the alkyl chain can also be varied, attaching it to either the N-terminus or the C-terminus of the dipeptide. nih.gov

These molecular engineering strategies allow for the creation of a diverse library of arginine-based surfactants with tailored properties. chalmers.senih.gov

Structure-Activity Relationship Studies in this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact the functionality of this compound analogues. These studies systematically alter parts of the surfactant molecule and measure the resulting changes in physicochemical properties and biological activity.

Effect of Hydrophobic Chain Length: The length of the alkyl chain is a critical determinant of a surfactant's properties. For single-chain Nα-acyl arginine esters, increasing the chain length generally enhances surface activity. sapub.orgsapub.org For example, studies comparing homologues with C8, C10, C12, and C14 chains show that properties like the critical micelle concentration (CMC) decrease as the alkyl chain gets longer, indicating greater efficiency in forming micelles. mdpi.comsapub.org Similarly, in gemini surfactants, for a given spacer length, the CMC drastically decreases as the alkyl chain length increases. mdpi.com

Effect of the Polar Headgroup and Spacer: The nature of the hydrophilic headgroup significantly influences activity. The presence of the cationic guanidinium (B1211019) group from arginine is fundamental to many of its properties. sapub.org In gemini surfactants, the length of the spacer connecting the two arginine heads also plays a role; for a given alkyl chain, the CMC tends to decrease slightly as the spacer length increases. mdpi.com Introducing a second amino acid, like in arginine-phenylalanine derivatives, creates surfactants with two positive charges, which can enhance certain biological activities compared to single-charge analogues. ub.edu

These SAR studies provide a rational basis for designing new arginine-based surfactants with optimized performance for specific applications. mdpi.comnih.gov

Table 3: Structure-Activity Relationship Summary for Arginine-Based Surfactants

| Molecular Modification | Effect on Physicochemical/Biological Properties | Example Analogues |

|---|---|---|

| Increasing Alkyl Chain Length | Decreases Critical Micelle Concentration (CMC), generally increases surface and biological activity. mdpi.comsapub.org | Nα-Octanoyl arginine ethyl ester vs. Nα-Myristoyl arginine ethyl ester. sapub.org |

| Varying Spacer Length (Gemini) | Slightly decreases CMC with increasing spacer length. mdpi.com | C3(LA)2 vs. C6(LA)2 vs. C9(LA)2. mdpi.com |

| Changing Headgroup (e.g., Dipeptide) | Alters charge density and pKa, which can fine-tune biological interactions. ub.edunih.gov | This compound Methyl Ester (LAM) vs. Lauroyl Phenylalanine Arginine methyl ester (C12PAM). mdpi.com |

| Changing Architecture (Monomer to Gemini) | Significantly lowers CMC and can enhance biological activity. mdpi.com | This compound Methyl Ester (LAM) vs. Bis(Nα-lauroyl arginine) diamides (e.g., C3(LA)2). mdpi.com |

Comprehensive Analysis of Antimicrobial Efficacy and Mechanistic Studies of Lauroyl Arginine

Elucidation of Lauroyl Arginine Antimicrobial Mechanisms at Cellular and Subcellular Levels

This compound, also known as Ethyl Lauroyl Arginate (LAE), is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol (B145695). nih.govfrontiersin.org Its antimicrobial activity stems from its chemical structure, which features a hydrophilic cationic arginine head and a hydrophobic lauric acid tail. frontiersin.orgnih.gov This amphipathic nature drives its interaction with and disruption of microbial cells. The primary target of this compound is the microbial cell membrane, leading to a cascade of events that compromise cell integrity and function. nih.govfrontiersin.orgwikipedia.org

As a cationic surfactant, this compound is electrostatically attracted to the negatively charged surfaces of microbial cell envelopes. wikipedia.orgrsdjournal.org The initial interaction involves the surfactant crossing the bacterial cell wall or external envelopes. wikipedia.org Subsequently, the molecule shows a strong binding affinity for the outermost surface of the cytoplasmic membrane. wikipedia.org The hydrophobic lauryl chain then penetrates the membrane's hydrophobic core, initiating destabilization. wikipedia.org This action is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. nih.govrsdjournal.org In Gram-negative bacteria, it alters both the outer and cytoplasmic membranes, while in Gram-positive bacteria, its action is on the cell wall and cytoplasmic membrane. rsdjournal.orgresearchgate.net

The integration of this compound into the microbial cytoplasmic membrane fundamentally disrupts its structure and function. researchgate.net A key consequence is the disturbance of the membrane's electrical potential. nih.govmirenat.com As a cationic molecule, it interferes with the delicate balance of ions across the membrane, leading to depolarization. mirenat.com This depolarization compromises the membrane's role as a selective barrier, causing a significant increase in its permeability. researchgate.netmirenat.com

This increased permeability leads to the leakage of vital intracellular components. mirenat.com Studies have demonstrated the release of small inorganic ions, such as potassium (K+), from the cell. frontiersin.orgmirenat.com For instance, after a 30-minute exposure to LAE, the potassium ion concentration in the supernatant increased by 7.7 µg/ml for Staphylococcus aureus and 3.34 µg/ml for Salmonella typhimurium. mirenat.com Furthermore, the loss of larger molecules like proteins, nucleic acids, and ATP has also been observed, indicating severe membrane damage. frontiersin.orgresearchgate.net Flow cytometry studies have confirmed this damage; after treatment with LAE, the percentage of propidium (B1200493) iodide-positive cells (an indicator of membrane permeabilization) increased to 97.8% for Yersinia enterocolitica and 99.6% for Lactobacillus plantarum. nih.gov

Table 1: Effect of this compound on Microbial Membrane Permeability and Ion Leakage

| Microorganism | Parameter Measured | Observation | Source |

|---|---|---|---|

| Staphylococcus aureus | Potassium (K+) Leakage | 7.7 µg/ml increase in supernatant after 30 min | mirenat.com |

| Salmonella typhimurium | Potassium (K+) Leakage | 3.34 µg/ml increase in supernatant after 30 min | mirenat.com |

| Yersinia enterocolitica | Membrane Permeability (Propidium Iodide Uptake) | 97.8% of cells became permeable | nih.gov |

| Lactobacillus plantarum | Membrane Permeability (Propidium Iodide Uptake) | 99.6% of cells became permeable | nih.gov |

| Yersinia enterocolitica | Membrane Depolarization (Bisoxonol Uptake) | Percentage of depolarized cells increased to 1.8% | nih.gov |

| Lactobacillus plantarum | Membrane Depolarization (Bisoxonol Uptake) | Percentage of depolarized cells increased to 0.3% | nih.gov |

The biophysical assault on the cell envelope by this compound results in significant and observable damage to the cellular ultrastructure. nih.gov Electron microscopy studies have provided visual evidence of these morphological changes in both bacteria and fungi. rsdjournal.orgmirenat.com

In Gram-negative bacteria such as Salmonella typhimurium, treatment with LAE causes swelling of the outer membrane and the appearance of membrane-enclosed vacuoles. mirenat.com In studies on Escherichia coli O157:H7, cells appeared distorted and dimpled. nih.gov For Gram-positive bacteria like Staphylococcus aureus, the effects are seen within the cytoplasm, where LAE induces the formation of clear zones, abnormal septation, and mesosome-like structures. mirenat.com Despite these profound structural changes, the action of LAE does not typically cause complete cell lysis or disruption. mirenat.com

The compound's efficacy extends to fungi. In Penicillium digitatum, LAE was observed to cause a roughened cell surface, irregular cell organelles, shrinkage of the protoplast, and the formation of empty cavities within the hyphae and spores. rsdjournal.org

Table 2: Ultrastructural Changes Induced by this compound

| Microorganism | Observed Ultrastructural Modification | Source |

|---|---|---|

| Salmonella typhimurium | Swelling of the outer membrane, formation of membrane-enclosed vacuoles. | mirenat.com |

| Staphylococcus aureus | Formation of clear zones, abnormal septation, and mesosome-like structures in the cytoplasm. | mirenat.com |

| Escherichia coli O157:H7 | Distorted and dimpled cell morphology. | nih.gov |

| Penicillium digitatum (Fungus) | Rough surface, irregular organelles, protoplast shrinkage, intracytoplasmic coagulation, and empty cavities in hyphae and spores. | rsdjournal.org |

Following the disruption of the cell envelope, this compound can access the cell's interior, leading to further damage through intracellular interactions and the dysregulation of critical metabolic pathways. frontiersin.orgresearchgate.netmirenat.com

A significant intracellular mechanism of this compound's antimicrobial action involves the induction of oxidative stress. frontiersin.org The presence of LAE has been shown to trigger the generation of intracellular reactive oxygen species (ROS). frontiersin.org This increase in ROS, such as superoxide (B77818) and hydrogen peroxide, leads to widespread, irreversible oxidative damage to essential cellular components, including DNA, proteins, and lipids. frontiersin.org The direct link between LAE and oxidative stress was demonstrated in a study where the co-administration of antioxidants like glutathione (B108866) and ascorbic acid effectively reduced the antimicrobial efficacy of LAE against E. coli O157:H7 and Listeria innocua. frontiersin.org While it is clear that oxidative stress is a key part of LAE's killing mechanism, the specific biochemical pathways responsible for LAE-induced ROS generation in microbial cells are not yet fully elucidated. frontiersin.org

Once inside the microbial cell, this compound can interfere with various essential processes, disrupting normal metabolic functions and leading to cell death. frontiersin.orgresearchgate.net Due to its positive charge, LAE can bind to negatively charged intracellular molecules through electrostatic attraction and hydrophobic interactions. frontiersin.org A notable target is bacterial DNA, where such binding can inhibit replication and transcription. frontiersin.org The compound also interacts with charged proteins within the cytoplasm and enzymatic systems, which can lead to protein denaturation and metabolic inhibition. researchgate.netmirenat.com The cumulative effect of membrane damage, ion leakage, oxidative stress, and the inhibition of crucial biosynthetic pathways culminates in the rapid inactivation and death of the microorganism. frontiersin.orgmirenat.com

Intracellular Responses and Metabolic Pathway Dysregulation Induced by this compound

Oxidative Stress Induction and Reactive Oxygen Species Generation Pathways

Broad-Spectrum Antimicrobial Activity Profiles of this compound

This compound exhibits potent antimicrobial effects across a wide range of microorganisms. Its efficacy has been documented against both Gram-positive and Gram-negative bacteria, as well as various fungi and viruses.

This compound has demonstrated significant efficacy against Gram-positive bacteria. For instance, the minimum inhibitory concentration (MIC) for Staphylococcus aureus has been reported to be 8 ppm. rsdjournal.org In the case of Listeria monocytogenes, studies have shown that this compound can achieve a 2.2 log reduction in cold-smoked salmon at a concentration of 200 ppm when stored at 4°C for 24 hours. yufenggp.com Other research indicates MICs for L. monocytogenes to be 11.8 ppm at 32°C and between 40-80 ppm at 37°C. sci-hub.se One study found that a 15-minute exposure to 100 ppm of this compound resulted in a 2.57 log reduction of L. monocytogenes on stainless steel coupons. scirp.org

Table 1: Efficacy of this compound against Gram-Positive Bacteria

| Bacterium | Concentration (ppm) | Temperature (°C) | Exposure Time | Log Reduction | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | 8 | - | - | MIC | rsdjournal.org |

| Listeria monocytogenes | 200 | 4 | 24 hours | 2.2 | yufenggp.com |

| Listeria monocytogenes | 11.8 | 32 | - | MIC | sci-hub.se |

| Listeria monocytogenes | 40-80 | 37 | - | MIC | sci-hub.se |

| Listeria monocytogenes | 100 | - | 15 minutes | 2.57 | scirp.org |

The antimicrobial activity of this compound extends to Gram-negative bacteria. The MIC for Escherichia coli has been determined to be 16 ppm, while for E. coli O157:H7, it is 11.8 ppm at 37°C. rsdjournal.orgsci-hub.se For Salmonella typhimurium, the MIC has been reported as 200 ppm at 37°C. sci-hub.se Another study reported a MIC of 16 ppm for Salmonella enterica. rsdjournal.org Research on raw chicken thigh meat showed that a 5% this compound solution resulted in a 2.07 log reduction of Salmonella Typhimurium. sci-hub.se

Table 2: Efficacy of this compound against Gram-Negative Bacteria

| Bacterium | Concentration (ppm) | Temperature (°C) | Log Reduction | Reference |

|---|---|---|---|---|

| Escherichia coli | 16 | - | MIC | rsdjournal.org |

| Escherichia coli O157:H7 | 11.8 | 37 | MIC | sci-hub.se |

| Salmonella typhimurium | 200 | 37 | MIC | sci-hub.se |

| Salmonella enterica | 16 | - | MIC | rsdjournal.org |

| Salmonella Typhimurium | 5% solution | - | 2.07 | sci-hub.se |

This compound also demonstrates considerable antifungal and anti-yeast properties. The MIC for Candida albicans has been reported as 112.5 μg/ml. nih.govfrontiersin.org For the mold Penicillium digitatum, a common citrus post-harvest pathogen, the MIC has been established at 400 μg/ml. nih.govfrontiersin.orgresearchgate.net

Table 3: Antifungal and Anti-Yeast Efficacy of this compound

| Fungus/Yeast | Minimum Inhibitory Concentration (MIC) (μg/ml) | Reference |

|---|---|---|

| Candida albicans | 112.5 | nih.govfrontiersin.org |

| Penicillium digitatum | 400 | nih.govfrontiersin.orgresearchgate.net |

This compound has shown promising virucidal activity, notably against SARS-CoV-2. In vitro studies have demonstrated that mouthwashes containing ethyl lauroyl arginate can completely eradicate the virus, achieving a greater than 5-log10 reduction in viral titers. wikipedia.org Further research on a nasal spray formulation containing ethyl lauroyl arginate hydrochloride (ELAH) found that it inhibited the pseudovirus VSV-SARS-CoV-2, with complete inhibition at 110 µg/ml. researchgate.netresearchgate.net The proposed mechanism involves ELAH interfering with the virus's spike protein, thereby preventing its attachment to host cells. researchgate.netnews-medical.net Studies in hamsters showed that ELAH treatment reduced viral load and offered protection against SARS-CoV-2 infection. news-medical.net The primary mode of action is believed to be the prevention of viral attachment to host cells. researchgate.netresearchgate.net

Antifungal and Anti-Yeast Activities, exemplified by Candida albicans and Penicillium digitatum

Modulating Factors in this compound Antimicrobial Performance

The antimicrobial efficacy of this compound is not static and can be influenced by various environmental factors.

Environmental pH and temperature play a crucial role in the stability and activity of this compound. The compound is chemically stable in a pH range of 3 to 7, maintaining its antimicrobial activity within this interval. chihonbio.com However, its stability decreases as the pH is reduced and the temperature increases. fao.org The hydrolysis of this compound is accelerated in alkaline conditions; its half-life is over a year at pH 4, but decreases to 57 days at pH 7 and 34 hours at pH 9 when stored at 25°C. nih.gov

Temperature also directly impacts its antimicrobial efficacy. For instance, the MIC for Salmonella was reported to be 200 ppm at 37°C, but this increased to 350 ppm at 25°C and 720 ppm at 10°C. sci-hub.se This suggests that this compound is more effective at higher temperatures. Conversely, for Listeria strains, the MIC was greater than 125 ppm when the temperature was lowered to 10°C and 4°C. sci-hub.se Despite this, this compound has been shown to maintain its antimicrobial activity against E. coli even after being subjected to heat treatment at 90°C or 120°C for 15 minutes. earthwormexpress.com

Effects of Microbial Inoculum Size and Adaptive Responses on this compound Susceptibility

The efficacy of an antimicrobial agent can often be dependent on the initial number of microorganisms present, a phenomenon known as the inoculum effect. However, this compound exhibits a notable characteristic in this regard. Furthermore, the potential for microorganisms to develop adaptive responses to chemical stressors is a key consideration in antimicrobial applications.

Microbial Inoculum Size: Research has consistently demonstrated that the antimicrobial action of this compound is largely independent of the initial microbial load. researchgate.netremedypublications.com Studies focusing on its activity against Listeria innocua, a non-pathogenic surrogate for the foodborne pathogen Listeria monocytogenes, have characterized its efficacy as being fast, potent, and independent of the inoculum size. researchgate.net This suggests that whether the microbial contamination is low or high, this compound can exert its antimicrobial effect without a significant loss of potency, a desirable trait for applications where contamination levels can be variable. remedypublications.com While most studies conclude that LAE has a rapid bactericidal action, the methodologies can differ in terms of inoculum size or the concentration of LAE used. earthwormexpress.com

Adaptive Responses: Microorganisms possess the ability to adapt to a wide array of physical and chemical challenges in their environment. foodstandards.gov.au This tolerance can be intrinsic or acquired through genetic changes. foodstandards.gov.au While this compound's primary mechanism of action—disruption of the cell membrane—is thought to limit the development of resistance, studies have explored the potential for adaptive responses. foodstandards.gov.aunih.gov

The table below summarizes key findings regarding inoculum size and adaptive responses.

| Factor | Observation | Implication | Source(s) |

| Inoculum Size | Antimicrobial activity is independent of the initial inoculum size for certain bacteria. | LAE is effective across varying levels of microbial contamination. | researchgate.netremedypublications.com |

| Adaptive Response | Prior exposure to other antimicrobials (e.g., eugenol) can induce a protective response in some bacteria, reducing the efficacy of a subsequent LAE treatment. | Sequential antimicrobial treatments must be carefully designed to avoid antagonistic effects due to microbial adaptation. | nih.gov |

Substrate and Food Matrix Effects on Antimicrobial Activity in Complex Systems

The transition from a simple laboratory broth to a complex food system introduces numerous variables that can impact the antimicrobial efficacy of this compound. The components of the food matrix, such as proteins, fats, and carbohydrates, as well as the substrate to which LAE is applied, can interact with the compound and alter its activity. earthwormexpress.comresearchgate.net

Food Matrix Interactions: The antimicrobial effect of this compound observed in vitro is often reduced when it is applied directly to food products. researchgate.net This is because the cationic LAE molecule can interact with or bind to anionic components within the food matrix, rendering it less available to act on microorganisms. researchgate.net

Protein and Fat: In protein-based foods, a higher concentration of this compound may be required to achieve the desired antimicrobial effect due to its tendency to bind to proteins. foodstandards.gov.au For example, studies on frankfurters formulated with and without potassium lactate (B86563) and sodium diacetate showed that while LAE provided an initial lethal effect against L. monocytogenes, the pathogen could recover during storage unless other inhibitors were also present. researchgate.net Similarly, the effectiveness of LAE on chicken breast fillets was found to diminish over a few days of storage. researchgate.net

Carbohydrates: Research has shown that the presence of soluble starch can significantly increase the minimum bactericidal concentration (MBC) of LAE against Listeria monocytogenes. earthwormexpress.com

Dairy Products: The complexity of dairy matrices can also inhibit LAE's function. In a study on whole milk contaminated with L. monocytogenes, concentrations of 100, 200, and 400 ppm showed no antimicrobial efficiency, with a significant reduction in the pathogen only observed at a much higher concentration of 800 ppm. rsdjournal.org

The following table presents data on the efficacy of this compound in various food matrices, illustrating the reduction in activity compared to ideal conditions.

| Food Matrix | Target Microorganism | LAE Concentration | Observed Effect | Source(s) |

| Chicken Breast Fillets | Salmonella spp. | 200 ppm | Significant reduction on days 0, 1, and 7, but not on day 3. | researchgate.net |

| Chicken Breast Fillets | Salmonella spp. | 400 ppm | 0.7 to 1.0 log cfu/g reduction; lower counts than control through day 7 (except day 3). | researchgate.net |

| Ready-to-Eat Ham | Listeria monocytogenes | 2.5% v/v of a 10% LAE prep. | 2.4 log CFU/g reduction after 1 day, but rapid recovery during storage at 4°C. | sci-hub.se |

| Cold-Smoked Salmon | Listeria monocytogenes | 200 ppm | 2.2 log reduction after 24 hours at 4°C. | yufenggp.com |

| Whole Milk | Listeria monocytogenes | 800 ppm | Significant reduction in bacterial levels. | rsdjournal.org |

| Infant Formula Milk | Listeria monocytogenes | 10% (in film) | ~4 log reduction at the end of the storage period. | researchgate.net |

| Infant Formula Milk | Salmonella enterica | 10% (in film) | 3.27 to 3.95 log reduction depending on the film type. | researchgate.net |

Substrate Effects: When this compound is incorporated into food packaging materials, the substrate itself plays a role in its efficacy. The polymer used can affect the release and availability of the antimicrobial agent.

Packaging Films: Studies using ethylene (B1197577) vinyl alcohol (EVOH) copolymers demonstrated that the antimicrobial capacity of films containing LAE was influenced by the grade of the polymer. researchgate.net Films made with EVOH-29 were generally more effective at inhibiting L. monocytogenes and S. enterica than those made with EVOH-44. researchgate.net This highlights that the interaction between the antimicrobial agent and the polymer substrate is critical for the functionality of active packaging. In another study, an LAE-coated film applied to raw beef and pork packaging resulted in an initial reduction of Escherichia coli by approximately 1.0 and 0.7 log CFU/g, respectively. researchgate.net

Research on Biofilm Inhibition and Dispersal by Lauroyl Arginine

Mechanistic Investigations of Biofilm Formation Inhibition by Lauroyl Arginine

The primary mechanism of this compound's antimicrobial action stems from its nature as a cationic surfactant. nih.govremedypublications.com The molecule possesses a positively charged hydrophilic head (the L-arginine group) and a nonpolar, lipophilic tail (the lauric acid chain). nih.govmdpi.com This amphiphilic structure facilitates its interaction with the negatively charged components of bacterial cell membranes. mdpi.com The electrostatic bonding between the cationic this compound and the anionic cell surface leads to disturbances in the cell membrane's potential and integrity, ultimately causing structural damage and loss of cell viability. nih.govmdpi.com

Beyond direct bactericidal action, this compound inhibits biofilm formation through more subtle mechanisms, particularly at sub-growth inhibitory concentrations. nih.gov Research on Pseudomonas aeruginosa has revealed that this compound can interfere with crucial signaling pathways required for biofilm development. nih.govfrontiersin.org One key mechanism is the chelation of iron, an essential micronutrient and signaling molecule for P. aeruginosa biofilm maturation. nih.govresearchgate.net By binding iron, this compound creates an iron-deficient environment, which in turn disrupts the signaling cascade. nih.gov This interference is evidenced by the observed up-regulation of iron acquisition and signaling genes and the down-regulation of iron storage genes in bacteria exposed to this compound. nih.gov This disruption prevents the bacteria from forming a mature, complex biofilm architecture. researchgate.net Some studies also suggest that this compound can inhibit biofilm formation by interfering with quorum sensing, a cell-to-cell communication process that coordinates gene expression in bacterial populations. researchgate.net

Synergistic Approaches for Enhanced Biofilm Control Utilizing this compound

The combination of this compound with other antimicrobial agents has been explored as a strategy to enhance biofilm control, reduce the required concentrations of individual agents, and potentially minimize the development of resistance. researchgate.netoup.com Research has shown significant synergistic effects between this compound and a variety of other compounds. frontiersin.orgfrontiersin.orgoup.com

When used with conventional antibiotics such as clindamycin (B1669177) and metronidazole, this compound demonstrated a synergistic effect against Gardnerella vaginalis biofilms. oup.com This combination allows for a significant reduction in the concentration of each compound needed to achieve a bactericidal effect on the biofilm. oup.com Similarly, synergistic interactions have been observed with natural antimicrobials like nisin, ε-polylysine, and essential oils (e.g., cinnamon leaf oil, eugenol) in applications ranging from food preservation to controlling biofouling on reverse osmosis membranes. frontiersin.orgfrontiersin.orgresearchgate.net For instance, combining L-arginine with the common oral antiseptic cetylpyridinium (B1207926) chloride (CPC) was found to enhance the penetration of CPC into oral biofilms, leading to more effective bacterial killing. plos.org These synergistic approaches highlight a promising avenue for developing more potent and efficient anti-biofilm formulations. researchgate.netoup.com

Table 2: Synergistic Interaction of this compound (LAE) and Clindamycin against Gardnerella vaginalis Biofilm

Data based on the determination of Minimum Bactericidal Concentrations for Biofilm cells (MBC-B). oup.com

| Antimicrobial Agent | MBC-B Used Alone (µg/mL) | MBC-B in Combination (µg/mL) | Fold Reduction in MBC-B |

| This compound (LAE) | 50 | 6.25 | 8-fold |

| Clindamycin | 20 | 2.9 | >6-fold |

Metabolism, Biodegradation, and Environmental Fate of Lauroyl Arginine

In Vivo Biotransformation and Metabolite Profiling of Lauroyl Arginine

Studies in both animals and humans have demonstrated that this compound is rapidly metabolized and does not accumulate in the body. google.com The primary mechanism of its breakdown is through hydrolysis, a chemical reaction involving water that cleaves the molecule into its constituent parts.

Hydrolytic Cleavage Pathways Leading to L-arginine, Lauric Acid, and Intermediate Metabolites

Once ingested, this compound undergoes rapid hydrolysis. frontiersin.orggoogle.comnih.gov This process follows two main pathways. One pathway involves the cleavage of the lauroyl side chain, yielding L-arginine ethyl ester. frontiersin.orgresearchgate.net The other pathway is the loss of the ethyl ester group, which results in the formation of Nα-lauroyl-L-arginine (LAS). frontiersin.orgresearchgate.netwikipedia.org Both of these intermediate metabolites, L-arginine ethyl ester and LAS, are then further hydrolyzed to produce L-arginine and lauric acid. frontiersin.orggoogle.comnih.govwikipedia.org In human plasma, this compound is readily hydrolyzed to LAS, with approximately 50% conversion occurring within four hours. nih.gov In simulated intestinal fluid, the breakdown is even more rapid, with over 90% conversion to arginine after just one hour. nih.gov

The metabolic breakdown of this compound results in the formation of several key metabolites. The primary products are the naturally occurring amino acid L-arginine and lauric acid, a common dietary fatty acid. nih.gov Intermediate metabolites include Nα-lauroyl-L-arginine (LAS) and L-arginine ethyl ester. frontiersin.orgwikipedia.org Further metabolism of L-arginine leads to the production of ornithine and urea (B33335). frontiersin.orgwikipedia.orgresearchgate.net

Table 1: Key Metabolites of this compound

| Metabolite | Description |

|---|---|

| Nα-lauroyl-L-arginine (LAS) | An intermediate metabolite formed by the hydrolysis of the ethyl ester group from this compound. frontiersin.orgwikipedia.org |

| L-arginine ethyl ester | An intermediate metabolite formed by the cleavage of the lauroyl side chain from this compound. frontiersin.org |

| L-arginine | A naturally occurring amino acid and a primary product of this compound hydrolysis. frontiersin.orggoogle.comnih.gov |

| Lauric Acid | A saturated fatty acid found in many vegetable fats and a primary product of this compound hydrolysis. frontiersin.orggoogle.com |

| Ornithine | An amino acid produced from the further metabolism of L-arginine. frontiersin.orgwikipedia.orgresearchgate.net |

| Urea | A final waste product generated from the breakdown of L-arginine via the urea cycle. frontiersin.orgwikipedia.orgresearchgate.net |

Integration of this compound Degradation Products into Endogenous Mammalian Biochemical Cycles (e.g., urea and citric acid cycles)

The degradation products of this compound are readily integrated into normal mammalian biochemical pathways. frontiersin.orggoogle.com L-arginine, a key metabolite, enters the urea cycle, a metabolic pathway primarily occurring in the liver. researchgate.netembopress.org Within this cycle, arginase enzymes break down L-arginine into ornithine and urea. embopress.orgnews-medical.netdavuniversity.org Urea is then excreted from the body, primarily through urine. earthwormexpress.com

Ornithine can be further metabolized and enter the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway for energy production. wikipedia.orgembopress.org In this cycle, ornithine can eventually be converted to carbon dioxide. google.com Lauric acid, the other major degradation product, enters the normal pathways of fatty acid metabolism. frontiersin.org This integration of its metabolites into existing biochemical cycles ensures that this compound is efficiently processed and eliminated from the body without leaving harmful residues. google.com

Enzymatic and Chemical Hydrolysis Kinetics of this compound in Biological Matrices

The breakdown of this compound is influenced by both enzymes and the chemical environment. In simulated intestinal fluids, the presence of pancreatin, an enzyme mixture, significantly accelerates the hydrolysis of this compound to LAS and then to arginine. industrialchemicals.gov.au Studies with human plasma also show enzymatic activity, with esterases rapidly hydrolyzing this compound to LAS. europa.eu

The stability of this compound is pH-dependent. It is most stable in acidic conditions (pH 4), with a half-life of over a year. foodstandards.gov.au As the pH increases towards neutral and alkaline conditions, its stability decreases significantly. foodstandards.gov.aumdpi.com At pH 7, the half-life is 57 days, and at pH 9, it is only 34 hours. foodstandards.gov.aumdpi.com High temperatures combined with low pH can also promote hydrolysis to LAS. foodstandards.gov.au

Table 2: Half-life of this compound in Aqueous Solution at 25°C

| pH | Half-life |

|---|---|

| 4 | > 1 year foodstandards.gov.au |

| 7 | 57 days foodstandards.gov.au |

| 9 | 34 hours foodstandards.gov.au |

Environmental Biodegradation Pathways and Ecological Impact Assessments

Identification of Microbial Communities Involved in this compound Degradation

While specific microbial communities responsible for the degradation of this compound have not been extensively detailed in the provided search results, the compound is classified as readily biodegradable. csic.es This classification implies that common microorganisms present in the environment are capable of breaking it down. The hydrolysis of the ester and amide bonds is a common metabolic capability among a wide range of bacteria and fungi.

Assessment of Residual Antimicrobial Activity and Environmental Safety of Degradation Products

A key consideration for any antimicrobial agent is whether its degradation products retain antimicrobial activity, which could have unintended environmental consequences. Studies have shown that the primary degradation products of this compound are L-arginine and lauric acid, both of which are naturally occurring and considered non-toxic. google.comnih.gov The metabolic pathways in mammals efficiently convert these products into harmless substances like urea and carbon dioxide. google.com This rapid breakdown into benign components suggests a low potential for the persistence of antimicrobial activity in the environment. The primary metabolites and final products of this compound's metabolism are considered non-toxic and are the same as those produced from the daily intake of these substances by humans and animals. google.com

Toxicological Assessments and Safety Evaluations of Lauroyl Arginine

In Vitro Toxicological Research Methodologies for Lauroyl Arginine

Mutagenicity and Genotoxicity Screening Assays (e.g., Ames test, in vitro cytogenetic tests)

A battery of in vitro genotoxicity tests has been conducted on this compound and its formulations, such as Mirenat-N (a solution of LAE in propylene (B89431) glycol), to assess its potential for mutagenicity and clastogenicity. nih.govresearchgate.net These studies are crucial for identifying substances that can cause genetic mutations, which may lead to cancer. The Ames test, a widely used bacterial reverse mutation assay, is a primary screening tool for mutagenicity. nih.govprotocols.io

In a comprehensive set of five in vitro genotoxicity tests, neither this compound nor Mirenat-N demonstrated any mutagenic or clastogenic (chromosome-damaging) activity. nih.govresearchgate.net This included Ames tests using various Salmonella typhimurium strains, which are designed to detect different types of mutations, such as base-pair substitutions and frameshifts. nih.govearthwormexpress.com Specifically, Nα-lauroyl-L-arginine (LAS), a major metabolite of this compound, showed no mutagenic activity in an Ames test at concentrations up to 5000 μ g/plate . earthwormexpress.com

Further cytogenetic tests on human lymphocytes in vitro were performed to evaluate the potential for chromosomal aberrations. earthwormexpress.comindustrialchemicals.gov.au In one such test, a 19.5% solution of ethyl lauroyl arginate in propylene glycol did not cause an increase in mutation frequency. earthwormexpress.com Another study on human lymphocytes showed no evidence of clastogenic activity for this compound. industrialchemicals.gov.au While some evidence of polyploidy was noted at cytotoxic concentrations in one study, it was considered unlikely to be biologically significant. foodstandards.govt.nz A mouse lymphoma cell mutation test also showed no clastogenic activity up to a dose of 500 μg/mL. earthwormexpress.com

Table 1: Summary of In Vitro Mutagenicity and Genotoxicity Studies on this compound and its Metabolites

| Assay Type | Test Substance | Key Findings | Citation |

|---|---|---|---|

| Ames Test | Nα-lauroyl-L-arginine (LAS) | No mutagenic activity up to 5000 μg/plate | earthwormexpress.com |

| In Vitro Cytogenetic Test | 19.5% Ethyl Lauroyl Arginate in Propylene Glycol | No increase in mutation frequency | earthwormexpress.com |

| Mouse Lymphoma Cell Mutation Test | Ethyl Lauroyl Arginate | No clastogenic activity up to 500 μg/mL | earthwormexpress.com |

| Chromosome Aberration Test | Ethyl Lauroyl Arginate | No evidence of clastogenic activity | foodstandards.govt.nz |

Cytotoxicity Studies on Diverse Mammalian Cell Lines (e.g., human lymphocytes, keratinocytes, fibroblasts)

The cytotoxicity of this compound has been evaluated on various mammalian cell lines to understand its effects at a cellular level. In vitro studies have utilized cells such as human lymphocytes, keratinocytes, and fibroblasts.

Cytotoxicity was observed in some genotoxicity assays at higher concentrations of this compound. foodstandards.govt.nz For instance, in an in vitro cytogenetic test using human lymphocytes, cytotoxicity was noted, which can sometimes interfere with the interpretation of genotoxicity results. foodstandards.govt.nz Another study on human lymphocytes also indicated a high variability in the mitotic index, which can be a sign of cellular stress. europa.eu

Research on other lauroyl-amino acid conjugates, while not directly on this compound, provides some context. For example, N-lauroyl-L-glutamate, another surfactant, has shown low cytotoxicity to cultured human skin cells. mdpi.com Studies on dendrimers modified with lauroyl chains have also been conducted. The cytotoxicity of positively charged PAMAM dendrimers to Caco-2 cells (a human colon adenocarcinoma cell line) was reduced after conjugation with lauroyl chloride. mdpi.com

It is important to note that in vitro concentrations of this compound that demonstrate cytotoxicity are often much higher than the concentrations observed systemically in in vivo studies. foodstandards.govt.nz

In Vivo Toxicological Investigations of this compound in Animal Models

To complement in vitro data, extensive in vivo toxicological studies have been performed on this compound in various animal models, primarily rats and rabbits. vedeqsa.comnih.gov These studies are essential for understanding the systemic effects of the compound.

Acute and Sub-Chronic Toxicity Assessments

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. This compound has demonstrated low acute toxicity in animal models. nih.gov In a study with Sprague-Dawley rats, a single oral gavage dose of 2000 mg/kg bw of ethyl lauroyl arginate resulted in no deaths, with transient clinical signs like piloerection and increased salivation that resolved. foodstandards.govt.nz Similarly, when rats were given a single oral dose of Mirenat-N (equivalent to 500 mg/kg bw of ethyl lauroyl arginate), the only treatment-related clinical sign was piloerection, which resolved by day 2, and there were no deaths. foodstandards.govt.nz The major metabolite, LAS, also showed no clinical signs of toxicity or unscheduled deaths after a single oral gavage dose of 2000 mg/kg bw in rats. foodstandards.govt.nz

Sub-chronic toxicity studies involve repeated dosing over a longer period. In two 13-week feeding studies in rats, systemic No Observed Adverse Effect Levels (NOAELs) were established for this compound at 15,000 ppm and for Mirenat-N at 50,000 ppm. nih.govresearchgate.net There were no signs of neurotoxicity observed in rats after 13 weeks of dietary administration of this compound at levels as high as 50,000 ppm. nih.govresearchgate.net

Chronic Toxicity and Long-Term Exposure Assessments

Chronic toxicity studies extend over a significant portion of the animal's lifespan to assess the long-term effects of exposure. Animal toxicity studies of up to one year in duration have shown that ethyl lauroyl arginate is well-tolerated, even at high concentrations in the diet. foodstandards.gov.au A minor local irritant effect on the rat forestomach was noted, which is likely due to its surfactant properties. foodstandards.gov.au This finding is generally not considered relevant to humans as the rodent forestomach lacks a protective mucus layer and has no direct anatomical equivalent in humans. foodstandards.gov.au In a 52-week chronic toxicity study, stomach irritancy effects were also observed. industrialchemicals.gov.au

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies are critical for assessing any potential adverse effects on reproductive performance and fetal development. These studies have been conducted with ethyl lauroyl arginate in both rats and rabbits. vedeqsa.comfoodstandards.govt.nz

In embryo-fetal studies, this compound showed no developmental effects in rats and rabbits at oral gavage doses up to 2000 mg/kg/day and 1000 mg/kg/day, respectively. nih.govresearchgate.net The NOAEL for systemic maternal effects, such as reduced food intake and body weight in rabbits, was 300 mg/kg/day, while for rats it was 2000 mg/kg/day. nih.gov

The most notable and consistent finding in reproductive and developmental toxicity studies was a delayed onset of puberty (vaginal opening) in female rats. foodstandards.gov.au This effect was observed in two reproductive toxicity studies in rats. foodstandards.govt.nz However, this delay was considered a transient effect at the highest exposure levels and of no long-term toxicological relevance. nih.govresearchgate.net The NOAEL for this effect was determined to be a dietary concentration of 6000 mg/kg, corresponding to an intake of 502 mg/kg bw/day of ethyl lauroyl arginate. foodstandards.govt.nz

Table 2: Summary of In Vivo Toxicity Studies on this compound

| Study Type | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Acute Oral Toxicity | Rat | No deaths at 2000 mg/kg bw; transient clinical signs. | foodstandards.govt.nz |

| Sub-chronic (13-week) Feeding Study | Rat | Systemic NOAEL of 15,000 ppm for LAE. No signs of neurotoxicity. | nih.govresearchgate.net |

| Chronic (1-year) Feeding Study | Rat | Well-tolerated at high doses. Minor, non-relevant forestomach irritation. | foodstandards.gov.au |

| Reproductive & Developmental Toxicity | Rat, Rabbit | No developmental effects. Delayed onset of puberty in female rats at high doses. | foodstandards.gov.aunih.govfoodstandards.govt.nz |

Human Volunteer Studies and Pharmacokinetic Analysis of this compound Metabolites

The metabolism and pharmacokinetic profile of ethyl Nα-lauroyl-L-arginate hydrochloride (LAE), the ethyl ester of this compound, has been investigated in human subjects. These studies reveal a rapid metabolic process following oral administration.

In vivo research involving human volunteers who were given oral doses of ¹³C-labeled LAE showed that the compound is quickly metabolized. nih.gov LAE itself was barely detectable in plasma, with only two samples from one individual showing levels near the limit of quantification (1 ng/mL). nih.gov The primary metabolic pathway involves hydrolysis of the ethyl ester bond, forming Nα-lauroyl-L-arginine (LAS), which is then further hydrolyzed to L-arginine and lauric acid. nih.govindustrialchemicals.gov.aunih.gov

Pharmacokinetic analysis from a human volunteer study demonstrated that the metabolites LAS and ¹³C-arginine have distinct plasma concentration profiles following oral administration of LAE. Maximum plasma concentrations (Cmax) of ¹³C-arginine were reached relatively quickly, between 0.5 to 1 hour, and at significantly higher levels than LAS. nih.gov In contrast, the Cmax for LAS generally occurred at 2 hours post-administration. nih.gov The terminal half-lives for ¹³C-LAS and ¹³C-arginine were found to be similar. europa.eu

The findings from these human studies confirm that LAE is rapidly broken down into naturally occurring dietary components, namely lauric acid and the amino acid arginine. nih.govnih.gov Arginine then enters the body's normal metabolic pathways, such as the urea (B33335) cycle, where it is converted to ornithine and urea. nih.govwikipedia.org

Interactive Data Table: Pharmacokinetic Parameters of this compound Metabolites in Human Volunteers

| Parameter | Nα-lauroyl-L-arginine (LAS) | ¹³C-Arginine |

| Time to Cmax (Tmax) | ~2 hours | 0.5 - 1 hour |

| Mean Peak Plasma Concentration (Cmax) at 1.5 mg/kg dose | 18.2 ng/mL | 124 ng/mL |

| Mean Peak Plasma Concentration (Cmax) at 2.5 mg/kg dose | 23.9 ng/mL | 240 ng/mL |

| Terminal Half-life (t½) | 2.2 to 3.3 hours | 1.6 to 4.0 hours |

| Data sourced from human volunteer studies with oral administration of ¹³C-labeled ethyl lauroyl arginate (LAE). nih.goveuropa.eu |

Regulatory Science Frameworks and Acceptable Daily Intake (ADI) Derivations for this compound

The safety of this compound, specifically in the form of ethyl lauroyl arginate (LAE), has been evaluated by several international regulatory bodies, leading to the establishment of an Acceptable Daily Intake (ADI). The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have both assessed the toxicological data for LAE but have derived different ADI values.

JECFA Evaluation: In 2008, JECFA established an ADI of 0–4 mg/kg of body weight per day for ethyl lauroyl arginate. foodstandards.gov.auwho.int This ADI is expressed as the active ingredient, ethyl-Nα-lauroyl-L-arginate HCl. fao.org The derivation was based on a No Observed Adverse Effect Level (NOAEL) of 442 mg/kg bw/day (corrected for the active ingredient content of 88% w/w from a 502 mg/kg bw/day NOAEL) from a reproductive toxicity study in rats. foodstandards.gov.au A safety factor of 100 was applied to this NOAEL to account for interspecies and intraspecies differences. who.int

EFSA Evaluation: In 2007, EFSA's scientific panel established a more conservative ADI of 0–0.5 mg/kg of body weight per day. foodstandards.gov.auresearchgate.net The significant difference between the JECFA and EFSA ADIs stems from differing interpretations of haematology data from animal toxicity studies. foodstandards.gov.au While JECFA considered certain haematological findings in rats to be not toxicologically significant, EFSA maintained its concerns, leading to the establishment of a lower ADI. foodstandards.gov.aueuropa.eu In subsequent reviews, including one in 2019, EFSA concluded that no new scientific evidence had been provided to justify a change to its established ADI. researchgate.netnih.gov

Food Standards Australia New Zealand (FSANZ) also conducted its own assessment and established an ADI of 0-5 mg/kg bw, which was derived from the same reproductive toxicity study as JECFA's. foodstandards.gov.au However, FSANZ later aligned with the JECFA ADI of 0-4 mg/kg bw for the active ingredient. foodstandards.gov.au

These regulatory frameworks and the derived ADIs are crucial for ensuring that the use of this compound as a food additive remains within safe consumption limits for the general population.

Interactive Data Table: Regulatory ADI for Ethyl Lauroyl Arginate (LAE)

| Regulatory Body | ADI Value (mg/kg bw/day) | Basis for Derivation | Year Established/Reaffirmed |

| JECFA | 0 - 4 | Based on a NOAEL of 442 mg/kg bw/day from a reproductive toxicity study, with a 100-fold safety factor. foodstandards.gov.auwho.int | 2008 |

| EFSA | 0 - 0.5 | Based on interpretation of haematological data from animal studies. foodstandards.gov.auresearchgate.net | 2007 (reaffirmed in subsequent opinions) nih.gov |

| FSANZ | 0 - 4 (aligned with JECFA) | Initially 0-5 mg/kg bw, later aligned with JECFA's value for the active ingredient. foodstandards.gov.aufoodstandards.gov.au | 2009 |

| ADI: Acceptable Daily Intake; bw: body weight; JECFA: Joint FAO/WHO Expert Committee on Food Additives; EFSA: European Food Safety Authority; FSANZ: Food Standards Australia New Zealand; NOAEL: No Observed Adverse Effect Level. |

Applied Research and Development of Lauroyl Arginine in Various Sectors

Lauroyl Arginine in Food Preservation and Microbiological Safety Applications

This compound, often used in the form of its ethyl ester, Ethyl Lauroyl Arginate (ELA), is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol (B145695). nih.govfrontiersin.org It is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of bacteria, yeasts, and molds. nih.govfrontiersin.orgresearchgate.net This has led to its approval as a food preservative in numerous countries, where it is often considered Generally Recognized as Safe (GRAS). nih.govyufenggp.com Its primary function is to disrupt the integrity of microbial cell membranes, leading to the loss of cell viability without causing cell lysis. canada.caatamanchemicals.com

Efficacy in the Preservation of Meat, Poultry, and Seafood Products

Ethyl Lauroyl Arginate (ELA) has demonstrated significant efficacy in extending the shelf life and enhancing the microbiological safety of meat, poultry, and seafood products. nih.govyufenggp.com Regulatory bodies in various countries have approved its use in these food categories at specified maximum concentrations. nih.govfrontiersin.org For instance, the USDA has approved ELA for use in meat and poultry products up to 200 ppm. nih.govresearchgate.net In the European Union, it is authorized for use in certain heat-treated meat products. nih.govfrontiersin.org

Research has shown that ELA can be effectively applied to meat and poultry through various methods, including direct addition, spraying, and dipping. frontiersin.org Studies on yak sausage, for example, revealed that the addition of ELA effectively inhibited bacterial growth during refrigerated storage. frontiersin.org In another study, treating cold-smoked salmon with a 200 ppm solution of ELA resulted in a significant reduction of Listeria monocytogenes. yufenggp.com Similarly, the application of ELA to largemouth bass fillets has been shown to positively affect the microbiota and quality of the fish during storage. yufenggp.com

The effectiveness of ELA in preserving poultry has also been well-documented. For instance, its application on chicken breast fillets has been shown to control spoilage organisms. frontiersin.org The antimicrobial action of ELA is often concentration-dependent, with higher concentrations leading to greater and more rapid microbial reduction. frontiersin.org

Table 1: Efficacy of this compound in Meat, Poultry, and Seafood Preservation

| Product | Target Microorganism | Application Method | Key Finding | Citation |

|---|---|---|---|---|

| Yak Sausage | Bacteria | Direct Addition | Inhibited bacterial growth during 15 days of storage at 0-4°C. | frontiersin.org |

| Cold-Smoked Salmon | Listeria monocytogenes | Dipping (200 ppm) | Achieved a 2.2 log reduction after 24 hours at 4°C. | yufenggp.com |

| Chicken Breast Fillets | Campylobacter jejuni & Spoilage Organisms | Spraying | Demonstrated effective antimicrobial efficacy. | frontiersin.org |

| Raw Beef, Chicken, and Turkey | Foodborne Pathogens | Incorporation into composite antimicrobial film | Effectively controlled pathogens. | frontiersin.org |

| Frankfurters | Listeria monocytogenes | Direct Addition | Controlled the growth of the pathogen. | nih.gov |

Application in Dairy and Fresh Produce Preservation Systems

The application of this compound extends to the preservation of dairy products and fresh produce, where it helps to control microbial contamination and spoilage. canada.casci-hub.se In dairy, ELA has been studied for its effectiveness in products like skim milk, whole milk, and Queso Fresco cheese against pathogens such as Listeria monocytogenes. sci-hub.se

For fresh produce, ELA is utilized to maintain quality and safety. lauric-arginate.com The Codex Alimentarius Commission has approved its use in fresh vegetables and processed fruits and vegetables. lauric-arginate.com Its broad-spectrum antimicrobial activity makes it a valuable tool for reducing the microbial load on the surface of fruits and vegetables, thereby extending their shelf life. canada.ca

Advanced Food Packaging Systems Incorporating this compound

To enhance its application and effectiveness, this compound is increasingly being incorporated into advanced food packaging systems. atamanchemicals.commdpi.com These active packaging materials release the antimicrobial agent over time, providing continuous protection against microbial growth. researchgate.net

Antimicrobial films and coatings containing ELA have been developed using various polymer matrices, including chitosan (B1678972), polyvinyl alcohol (PVA), and ethylene (B1197577) vinyl alcohol (EVOH). frontiersin.orgmdpi.comnih.gov These films are designed to inhibit the growth of spoilage and pathogenic microorganisms on the surface of packaged foods. mdpi.com

For example, a chitosan film containing 5% ELA was found to cause a significant reduction in several types of bacteria on chicken breast fillets. frontiersin.orgresearchgate.net Similarly, composite antimicrobial films with varying concentrations of ELA have proven effective in controlling foodborne pathogens on raw beef, raw chicken breast, and ready-to-eat turkey breast. frontiersin.org The incorporation of ELA into starch-based films has also been shown to extend the shelf-life of chicken breast fillets. mdpi.com Furthermore, antimicrobial films have been developed using cinnamaldehyde (B126680) stabilized by ELA and cellulose (B213188) nanocrystals, which have shown promise for packaging applications, such as preserving strawberries. researchgate.net

Table 2: Performance of Antimicrobial Films and Coatings with this compound

| Film/Coating Matrix | Target Food | Key Performance Indicator | Citation |

|---|---|---|---|

| Chitosan-ELA Film | Chicken Breast Fillets | 1.78–5.81 log reduction of tested bacterial species. | frontiersin.orgresearchgate.net |

| Composite ELA Film | Raw Beef, Chicken, Turkey | Effective control of foodborne pathogens. | frontiersin.org |

| Starch-Gelatin-ELA Film | Chicken Breast Fillets | Extended shelf-life without affecting meat oxidation. | mdpi.com |

| PVA/Starch-ELA-Anthocyanin Film | Milk | Indicated and slowed down the spoilage process. | mdpi.com |

| Cinnamaldehyde-ELA-Cellulose Nanocrystal Film | Strawberries | Inhibited the deterioration rate by 52.2%. | researchgate.net |

A critical aspect of active packaging is the migration and controlled release of the antimicrobial agent from the packaging material to the food surface. researchgate.net The release of ELA from packaging films is a key factor in its efficacy over the storage period of the food product. researchgate.net

Studies have been conducted to understand the migration kinetics of ELA from various packaging materials into food simulants. nih.govscience.gov The release of ELA is influenced by factors such as the type of polymer matrix, the food simulant (representing different food types), and storage temperature. unimore.it For instance, the release of ELA from a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) film was found to be significantly affected by temperature when tested with a 10% ethanol food simulant. unimore.it

The goal is to achieve a progressive release of ELA to maintain an effective antimicrobial concentration on the food surface throughout its shelf life. researchgate.net Research has shown that the migration of ELA can be sustained for extended periods, providing long-lasting protection. researchgate.net Mathematical modeling has been employed to better understand and predict the release kinetics of ELA from different packaging systems. unimore.it

Design and Performance of Antimicrobial Films and Coatings

This compound in Oral Hygiene and Personal Care Formulations

Beyond its applications in the food industry, this compound is also utilized in oral hygiene and personal care products due to its antimicrobial properties and gentleness on the skin. multichemindia.comvandvpharma.com It serves as a preservative in a variety of cosmetic formulations, including creams, lotions, and shampoos, protecting them from microbial contamination. atamanchemicals.commultichemindia.com